(2E)-3-(5-Methyl-2-furyl)acryloyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

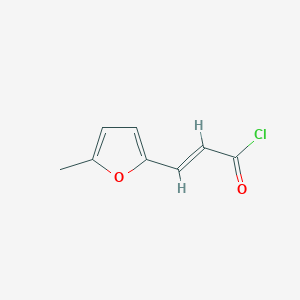

(2E)-3-(5-Methyl-2-furyl)acryloyl chloride is an organic compound that belongs to the family of acyl chlorides It features a furan ring substituted with a methyl group at the 5-position and an acryloyl chloride group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-Methyl-2-furyl)acryloyl chloride typically involves the reaction of 5-methyl-2-furylacrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

5-Methyl-2-furylacrylic acid+SOCl2→(2E)-3-(5-Methyl-2-furyl)acryloyl chloride+SO2+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow processes. This method offers better control over reaction conditions, minimizes side reactions, and enhances safety by reducing the handling of hazardous reagents .

化学反応の分析

Types of Reactions

(2E)-3-(5-Methyl-2-furyl)acryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Addition Reactions: The double bond in the acryloyl group can participate in addition reactions, such as hydrogenation and halogenation.

Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Addition Reactions: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions, while halogenation can be achieved using halogen sources like bromine or chlorine.

Major Products Formed

Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.

Hydrogenated Products: Resulting from the addition of hydrogen across the double bond.

Polymers: Produced through polymerization reactions, which can be tailored for specific applications.

科学的研究の応用

(2E)-3-(5-Methyl-2-furyl)acryloyl chloride is a chemical compound with the molecular formula C8H7ClO2 . It is also known by other names such as (2E)-3-(5-methylfuran-2-yl)prop-2-enoyl chloride and 2-Propenoyl chloride, 3-(5-methyl-2-furanyl)-, (E)- .

Synonyms

Other names for this compound include :

- 111252-41-6

- This compound

- (2E)-3-(5-methylfuran-2-yl)prop-2-enoyl chloride

- 2-Propenoyl chloride, 3-(5-methyl-2-furanyl)-, (E)-

- (E)-3-(5-methylfuran-2-yl)prop-2-enoyl chloride

Scientific Research Applications

While the search results do not specifically detail the applications of this compound, they do provide information on the related compound (2E)-3-(5-methyl-2-furyl)acrylic acid. This suggests that this compound may have similar applications or be used as an intermediate in the synthesis of related compounds. (2E)-3-(5-methyl-2-furyl)acrylic acid is used as a building block in chemistry to synthesize more complex organic molecules. It is also being researched for its potential as an anti-inflammatory or antimicrobial agent in medicine and is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

作用機序

The mechanism of action of (2E)-3-(5-Methyl-2-furyl)acryloyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to modify other molecules by forming covalent bonds, which can alter the properties and functions of the target molecules.

類似化合物との比較

Similar Compounds

(2E)-3-(2-Furyl)acryloyl chloride: Similar structure but lacks the methyl group on the furan ring.

(2E)-3-(5-Methyl-2-thienyl)acryloyl chloride: Contains a thiophene ring instead of a furan ring.

(2E)-3-(5-Methyl-2-pyrrolyl)acryloyl chloride: Features a pyrrole ring in place of the furan ring.

Uniqueness

The presence of the methyl group on the furan ring in (2E)-3-(5-Methyl-2-furyl)acryloyl chloride can influence its reactivity and the properties of the resulting products. This structural feature can lead to differences in steric and electronic effects compared to its analogs, making it a unique compound for specific applications .

生物活性

(2E)-3-(5-Methyl-2-furyl)acryloyl chloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound is characterized by its furan ring and acrylic acid moiety, which contribute to its unique reactivity and biological properties. The molecular formula is C₈H₇ClO₂, with a molecular weight of approximately 170.59 g/mol. The presence of the chlorine atom enhances its electrophilic character, making it a versatile building block in organic synthesis.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi. For instance, a study highlighted the potential of related furan compounds in exhibiting antimicrobial activity, although specific data on this compound remains limited.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation. The furan structure is often linked to anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

- Antioxidant Activity : Compounds with furan rings are known for their antioxidant properties, which can protect cells from oxidative stress. This activity may be beneficial in preventing cellular damage associated with various diseases .

The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve interactions with specific enzymes or receptors. The planar structure and conjugated double bonds may facilitate interactions with biological membranes or DNA, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

A study exploring the antimicrobial properties of furan derivatives indicated that compounds similar to this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 1–8 µg/mL against tested bacterial strains .

Anti-inflammatory Studies

Research has also focused on the anti-inflammatory potential of furan-containing compounds. For instance, derivatives have been shown to suppress pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

In vitro assays have demonstrated that related furan compounds exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models. These findings underscore the potential health benefits of incorporating such compounds into therapeutic strategies aimed at oxidative stress-related diseases .

Summary Table of Biological Activities

特性

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVMEYJIQAAXGD-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。